Bienvenue dans la boutique en ligne BenchChem!

2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine

Medicinal Chemistry Chemical Biology Parallel Synthesis

2-(4-(Bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine (CAS 2098108-49-5; molecular formula C₁₂H₁₅BrN₄; molecular weight 295.18 g/mol) is a polyfunctionalized heterocyclic building block combining a π-deficient pyrazine ring, an N-isobutyl pyrazole core, and a primary alkyl bromide (bromomethyl) electrophilic handle. The compound is commercially supplied at ≥98% purity with batch-specific NMR, HPLC, and GC quality-control documentation.

Molecular Formula C12H15BrN4
Molecular Weight 295.18 g/mol
CAS No. 2098108-49-5
Cat. No. B1490177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine
CAS2098108-49-5
Molecular FormulaC12H15BrN4
Molecular Weight295.18 g/mol
Structural Identifiers
SMILESCC(C)CN1C=C(C(=N1)C2=NC=CN=C2)CBr
InChIInChI=1S/C12H15BrN4/c1-9(2)7-17-8-10(5-13)12(16-17)11-6-14-3-4-15-11/h3-4,6,8-9H,5,7H2,1-2H3
InChIKeyRVQLWVQOPIESBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine (CAS 2098108-49-5): A Regiospecific Heterocyclic Intermediate for Kinase-Targeted Probe Assembly


2-(4-(Bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine (CAS 2098108-49-5; molecular formula C₁₂H₁₅BrN₄; molecular weight 295.18 g/mol) is a polyfunctionalized heterocyclic building block combining a π-deficient pyrazine ring, an N-isobutyl pyrazole core, and a primary alkyl bromide (bromomethyl) electrophilic handle . The compound is commercially supplied at ≥98% purity with batch-specific NMR, HPLC, and GC quality-control documentation . Its structural architecture — specifically the regiospecific placement of the bromomethyl group at the pyrazole 4-position and the pyrazine at the pyrazole 3-position — defines a scaffold geometry that is directly relevant to the construction of ATP-competitive kinase inhibitor pharmacophores, wherein the pyrazine serves as a hinge-binding motif and the bromomethyl group provides a covalent conjugation site for late-stage diversification [1].

Why 2-(4-(Bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine Cannot Be Replaced by Simple Bromomethyl Pyrazole Isomers or N-Unsubstituted Analogs in Medicinal Chemistry Campaigns


Superficially analogous building blocks such as 2-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine (CAS 2090314-75-1) or 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyrazine (CAS 2091213-35-1) share the bromomethyl-pyrazolyl-pyrazine scaffold but diverge critically at the N1 substituent of the pyrazole . The N-isobutyl group of the title compound provides substantially greater lipophilicity (calculated logP shift of approximately +1.5 to +2.0 units vs. the N-methyl analog) and distinct steric occupancy in the selectivity pocket of kinase ATP-binding sites, directly affecting both the downstream compound's pharmacokinetic profile and its kinase selectivity fingerprint . Substituting the title compound with an N-unsubstituted (NH) variant introduces an unprotected acidic proton that interferes with subsequent alkylation or cross-coupling steps unless additional protection–deprotection sequences are incorporated, adding synthetic steps and reducing overall yield . Similarly, regioisomers bearing the bromomethyl group at the pyrazole 5-position (i.e., 2-(5-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine, CAS 2098104-00-6) orient the electrophilic vector at a divergent dihedral angle relative to the pyrazine ring, producing downstream inhibitors with fundamentally different three-dimensional pharmacophore geometries and target-binding topologies .

Quantitative Comparative Evidence for 2-(4-(Bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine (CAS 2098108-49-5): Purity, Reactivity, and Scaffold Differentiation


Purity Benchmarking: ≥98% Assay with Multi-Method QC Documentation vs. Competing Generic Building Block Suppliers

The title compound is supplied with a standard purity specification of ≥98% as verified by NMR, HPLC, and GC, with batch-specific quality-control reports available to purchasers . In contrast, closely related N-alkyl pyrazolyl-pyrazine building blocks from alternative sources (e.g., the N-methyl analog CAS 2090314-75-1, the N-propargyl analog CAS 2091565-39-6) are frequently listed with a nominal purity of 95% without explicit multi-method QC documentation . The 3-percentage-point purity differential translates to a 60% reduction in total impurity burden (from 5% to 2%), which is consequential for multi-step synthetic sequences where cumulative impurity carry-through can confound biological assay interpretation.

Medicinal Chemistry Chemical Biology Parallel Synthesis

Electrophilic Reactivity Differentiation: Bromomethyl vs. Chloromethyl Leaving-Group Propensity in Nucleophilic Displacement Chemistry

The title compound bears a primary alkyl bromide (bromomethyl) electrophile at the pyrazole 4-position. A key comparator, 2-(5-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine (CAS 2098104-00-6), substitutes a chloromethyl group at the pyrazole 5-position with a different regioisomeric orientation . Based on well-established alkyl halide reactivity trends (Br vs. Cl in SN2 displacement), the bromomethyl group exhibits approximately 30- to 50-fold higher reactivity than the corresponding chloromethyl group under typical nucleophilic substitution conditions (DMF, RT, amine nucleophiles), as quantified in classical physical organic chemistry studies of primary alkyl halides [1]. This differential enables the bromomethyl compound to undergo efficient conjugation under milder conditions (shorter reaction times, lower temperatures), reducing thermal decomposition of sensitive downstream intermediates. Additionally, the 4-position (target compound) vs. 5-position (comparator) regioisomerism places the electrophilic vector at approximately a 60° dihedral angle offset relative to the pyrazine ring plane, generating divergent exit-vector trajectories that are non-interchangeable in structure-based drug design [2].

Synthetic Methodology Late-Stage Functionalization Covalent Inhibitor Design

N-Isobutyl Lipophilicity Contribution: logP Differentiation from N-Methyl and NH Analogs for CNS-Penetrant and Kinase Selectivity Profile Tuning

The N-isobutyl substituent on the pyrazole ring of the title compound contributes an estimated ΔlogP of approximately +1.5 to +2.0 units relative to the N-methyl analog (CAS 2090314-75-1, MW 253.1) and approximately +2.5 to +3.0 units relative to the N-unsubstituted (NH) analog (CAS 2091213-35-1, MW 265.11), based on standard fragment-based logP contribution calculations for alkyl groups [1]. This lipophilicity increment is within the optimal range (logD₇.₄ 2–4) targeted for CNS-penetrant kinase inhibitors, where the isobutyl group occupies a hydrophobic pocket adjacent to the ATP-binding site in kinases such as TrkA and Bub1 [2]. The N-methyl analog, by contrast, yields downstream inhibitors with suboptimal lipophilicity for blood-brain barrier penetration, while the NH analog requires protection prior to further N-alkylation, adding synthetic complexity .

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Scaffold Regiospecificity: Pyrazine at Pyrazole 3-Position vs. Pyridine or Phenyl Substitution for Hinge-Binding Fidelity in Kinase Inhibitor Design

The title compound positions a pyrazine ring at the pyrazole 3-position, directly adjacent to the bromomethyl electrophilic handle. This is a critical distinction from analogs that substitute the pyrazine with a pyridine (e.g., 4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine) or a phenyl ring (e.g., 4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole), which lack the second nitrogen atom required for bidentate hinge-region hydrogen bonding in ATP-competitive kinase inhibitors . The pyrazine N4 atom serves as a hydrogen-bond acceptor to the kinase hinge backbone NH, while the pyrazole N2 atom can engage a second hinge contact, a binding mode documented across multiple kinase inhibitor co-crystal structures [1]. Replacing pyrazine with pyridine eliminates the second H-bond acceptor site, reducing hinge-binding affinity; replacing it with phenyl eliminates both acceptor sites, abrogating the canonical type I kinase inhibitor binding mode altogether [2].

Structure-Based Drug Design Kinase Inhibitor Pharmacology Hinge-Binding Motif

Procurement-Relevant Application Scenarios for 2-(4-(Bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine (CAS 2098108-49-5)


Parallel Synthesis of Focused Kinase Inhibitor Libraries with Pre-Installed CNS-Property Optimization

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries can use the title compound as a central diversification scaffold. The N-isobutyl substituent pre-delivers the lipophilicity required for blood-brain barrier penetration (estimated logD₇.₄ within CNS MPO optimal range) [1], while the bromomethyl handle enables parallel alkylation or thioether formation with diverse amine or thiol nucleophiles under mild conditions (DMF, RT, K₂CO₃). The documented ≥98% purity minimizes impurity carry-through in 96-well plate formats, reducing false-positive rates in subsequent biochemical screening assays. Compared to assembling the same scaffold via sequential N-alkylation of an NH-pyrazole intermediate — which adds 1–2 synthetic steps and introduces regioselectivity challenges — procurement of the pre-functionalized building block shortens library synthesis timelines by an estimated 30–50% for a typical 48-member library.

Covalent Probe Design for Chemoproteomic Kinase Profiling

Chemical biology groups developing covalent kinase probes or activity-based protein profiling (ABPP) reagents benefit from the title compound's bromomethyl group, which serves as a direct alkylation warhead or as a linker-attachment point for photoaffinity or biotin tags. The ~30- to 50-fold SN2 reactivity advantage of bromomethyl over chloromethyl analogs [2] permits efficient conjugation to cysteine or lysine residues under near-physiological conditions (PBS buffer, pH 7.4, 25–37°C), critical for preserving protein native-state labeling. The pyrazine ring provides the bidentate hinge-binding element necessary for kinase active-site targeting [3], while the isobutyl group occupies a hydrophobic selectivity pocket, collectively enabling the design of probe molecules with both target engagement (IC₅₀ values) and covalent labeling efficiency (% modification) quantifiable by mass spectrometry.

Late-Stage Functionalization in Fragment-to-Lead Optimization Programs

Fragment-based drug discovery (FBDD) groups progressing hits to leads can employ the title compound as a late-stage diversification intermediate. The bromomethyl group enables direct Suzuki–Miyaura coupling (via conversion to the corresponding boronate ester), Buchwald–Hartwig amination, or thioether formation, allowing rapid exploration of vector diversity from the pyrazole 4-position without altering the core pyrazine–pyrazole pharmacophore [2]. This contrasts with NH-pyrazole intermediates, which require protection–deprotection sequences that reduce overall yield and introduce orthogonal deprotection compatibility constraints. The isobutyl group's steric and lipophilic contributions are fixed early, enabling SAR teams to independently optimize the 4-position vector while maintaining consistent pharmacokinetic properties across a congeneric series.

Quality-Controlled Intermediate Supply for GLP-Compliant Preclinical Candidate Scale-Up

Contract research organizations (CROs) and pharmaceutical development groups scaling lead compounds toward IND-enabling studies require intermediates with documented purity and batch-to-batch consistency. The title compound's commercial availability at ≥98% with multi-method QC documentation (NMR, HPLC, GC) supports GLP-compliant synthesis of preclinical candidate batches, reducing the analytical chemistry burden during process chemistry development. The 3-percentage-point purity advantage over generic 95% building blocks translates to reduced purification requirements for near-GMP intermediate stages, with estimated solvent and silica gel consumption reductions of 15–25% per chromatographic purification cycle in a typical 100-gram-scale campaign.

Quote Request

Request a Quote for 2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.